6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
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Overview
Description
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activities. This compound is part of the benzo[c][1,2,5]oxadiazole family, known for their pharmacological properties, including anticancer potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide typically involves a multi-step process. One common method starts with 4-bromo-2-nitroaniline as the precursor. The reaction involves the following steps :
Stage 1: A stirred solution of potassium hydroxide in ethanol is treated with 4-bromo-2-nitroaniline at 47°C. The mixture is then heated to 65°C for 2 hours.
Stage 2: The reaction mixture is cooled to 2°C and treated with aqueous sodium hypochlorite. The temperature is maintained below 5°C for 90 minutes. The mixture is then warmed to room temperature and stirred for an additional 18 hours.
The resulting product is filtered, washed with water, and dried to obtain this compound as a red solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions and optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a hypoxia inhibitor, targeting tumor hypoxia in cancer research.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with molecular targets and pathways related to hypoxia. It is believed to inhibit hypoxia-inducing factor-1 (HIF-1), a key player in tumor cell survival and metastasis . By targeting HIF-1, the compound can potentially disrupt the hypoxic environment that supports tumor growth.
Comparison with Similar Compounds
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide can be compared with other benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles. These compounds share similar pharmacological activities but differ in their chemical structures and specific biological effects . Some similar compounds include:
- Benzo[c][1,2,5]oxadiazole
- Benzo[c][1,2,5]thiadiazole
The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIKAFHUTPGNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1Br)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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